molecular formula C17H29N3O6S B606126 Biotin-PEG2-Acid CAS No. 1365655-89-5

Biotin-PEG2-Acid

Cat. No.: B606126
CAS No.: 1365655-89-5
M. Wt: 403.49
InChI Key: SDOAIZRTYJIBBG-XEZPLFJOSA-N
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Description

Biotin-PEG2-Acid: is a compound that combines biotin, a water-soluble B-complex vitamin, with a polyethylene glycol (PEG) spacer and a terminal carboxylic acid group. This compound is widely used in biochemical and biotechnological applications due to its ability to enhance the solubility and stability of biotinylated molecules. The PEG spacer provides flexibility and reduces steric hindrance, making it an ideal linker for various conjugation reactions.

Scientific Research Applications

Chemistry:

    Bioconjugation: Biotin-PEG2-Acid is used to biotinylate molecules, enhancing their solubility and stability for various chemical applications.

Biology:

    Protein Labeling: It is widely used to label proteins for detection and purification purposes.

    Cell Surface Labeling: this compound can label cell surface proteins, aiding in cell sorting and analysis.

Medicine:

    Drug Delivery: The compound is used in the development of drug delivery systems, improving the solubility and bioavailability of therapeutic agents.

    Diagnostic Imaging: this compound is employed in diagnostic imaging techniques to enhance the visibility of target molecules.

Industry:

    Biotechnology: It is used in the production of biotinylated enzymes and antibodies for various industrial applications.

    Pharmaceuticals: The compound is utilized in the formulation of biotinylated drugs and therapeutic agents.

Mechanism of Action

Target of Action

Biotin-PEG2-Acid, a non-cleavable 2 unit PEG ADC linker, is primarily used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . The primary targets of this compound are proteins or antibodies . It specifically reacts with sulfhydryl groups (-SH), such as the side-chain of cysteine © residues .

Mode of Action

This compound interacts with its targets by forming stable thioether bonds with reduced thiols (sulfhydryl groups, -SH) at alkaline pH . This allows it to attach specific compounds to proteins or antibodies .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the synthesis of antibody-drug conjugates (ADCs) and PROTACs . ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

The hydrophilic, 2-unit polyethylene glycol (peg) spacer arm imparts water solubility that is transferred to the biotinylated molecule, thus reducing aggregation of labeled proteins stored in solution . This suggests that the PEG spacer could potentially enhance the bioavailability of the compound.

Result of Action

The result of this compound’s action is the formation of antibody-drug conjugates (ADCs) or PROTACs . These conjugates can then be used in various research and therapeutic applications. For instance, ADCs can deliver cytotoxic drugs directly to cancer cells, thereby reducing the impact on healthy cells .

Action Environment

The action of this compound is influenced by environmental factors such as pH and light. The iodoacetyl group reacts with reduced thiols (sulfhydryl groups, -SH) at alkaline pH to form stable thioether bonds . Additionally, the compound should be stored under argon and protected from light .

Safety and Hazards

Biotin-PEG2-Acid may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area and avoid breathing mist/vapours/spray .

Future Directions

The tight and specific binding of biotin and its derivatives to various avidins has been extensively explored for a number of biological applications . Biotin and its derivatives can be conjugated to many biomolecules without significantly altering the biological activity of the target molecules since biotin is relatively a small molecule . A biopolymer (such as proteins) can react with several molecules of biotin that, in turn, can each bind one avidin. This characteristic greatly increases the sensitivity of many biological assays .

Biochemical Analysis

Biochemical Properties

Biotin-PEG2-Acid interacts with various biomolecules in biochemical reactions. The biotin part of the molecule has a strong binding affinity with proteins like avidin and streptavidin . This property is widely used in detection, immobilization, targeting, and labeling as well as nonradioactive purification . The PEG part of the molecule increases the hydrophilicity of the molecules .

Cellular Effects

The effects of this compound on cells are primarily related to its role in the synthesis of antibody-drug conjugates (ADCs) and PROTAC molecules . ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a linker in the formation of ADCs and PROTACs . The biotin part of the molecule binds to avidin or streptavidin, allowing the attached drug or protein to be delivered to specific targets . The PEG part of the molecule enhances the solubility and reduces the aggregation of the biotinylated molecule .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are related to its stability and degradation over time. The PEG spacer arm in the molecule imparts water solubility that is transferred to the biotinylated molecule, thus reducing aggregation of labeled proteins stored in solution .

Metabolic Pathways

This compound does not directly participate in metabolic pathways. The biotin part of the molecule is an essential cofactor for five specific carboxylases involved in the metabolism of fatty acids, amino acids, and carbohydrates .

Transport and Distribution

The PEG part of the molecule is known to enhance the solubility of the biotinylated molecule, which may influence its distribution within cells .

Subcellular Localization

Given its role as a linker in the formation of ADCs and PROTACs, it is likely to be found wherever these complexes are localized within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Synthesis of Biotin-PEG2-Acid: typically involves the conjugation of biotin with a PEG spacer that has a terminal carboxylic acid group. The process begins with the activation of the carboxylic acid group using a coupling reagent such as N-hydroxysuccinimide (NHS) or carbodiimide.

    Reaction Conditions: The reaction is usually carried out in an aqueous or organic solvent at a pH range of 7-9. The activated carboxylic acid reacts with the amine group of biotin, forming an amide bond and releasing the coupling reagent byproduct.

    Purification: The resulting this compound is purified using techniques such as high-performance liquid chromatography (HPLC) or size-exclusion chromatography to remove any unreacted starting materials and byproducts.

Industrial Production Methods:

    Large-Scale Synthesis: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.

    Quality Control: Rigorous quality control measures, including analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the purity and identity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Biotin-PEG2-Acid can undergo substitution reactions where the carboxylic acid group reacts with amines to form amide bonds.

    Conjugation Reactions: The PEG spacer allows for the conjugation of this compound to various biomolecules, such as proteins and peptides, through covalent bonding.

Common Reagents and Conditions:

    N-Hydroxysuccinimide (NHS): Used to activate the carboxylic acid group for amide bond formation.

    Carbodiimides: Such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), used for coupling reactions.

    Buffers: Reactions are typically carried out in buffers like phosphate-buffered saline (PBS) at pH 7-9.

Major Products:

    Biotinylated Molecules: The primary products are biotinylated proteins, peptides, or other biomolecules, which can be used in various biochemical assays and applications.

Comparison with Similar Compounds

    Biotin-PEG2-Amine: Similar to Biotin-PEG2-Acid but with a terminal amine group instead of a carboxylic acid group. It is used for conjugation to carboxyl groups on biomolecules.

    Biotin-PEG4-NHS: Contains a longer PEG spacer and an NHS ester group for amine-reactive conjugation.

    Biotin-PEG2-Maleimide: Features a maleimide group for thiol-reactive conjugation.

Uniqueness:

    Flexibility and Solubility: The PEG spacer in this compound provides flexibility and enhances the solubility of biotinylated molecules, reducing steric hindrance and improving bioconjugation efficiency.

    Versatility: The terminal carboxylic acid group allows for a wide range of conjugation reactions, making it a versatile tool in biochemical and biotechnological applications.

Properties

IUPAC Name

3-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3O6S/c21-14(18-6-8-26-10-9-25-7-5-15(22)23)4-2-1-3-13-16-12(11-27-13)19-17(24)20-16/h12-13,16H,1-11H2,(H,18,21)(H,22,23)(H2,19,20,24)/t12-,13-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOAIZRTYJIBBG-XEZPLFJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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